An In-depth Technical Guide to the Physical and Chemical Properties of NSC 89275-d12 (Benzo[ghi]perylene-d12)
An In-depth Technical Guide to the Physical and Chemical Properties of NSC 89275-d12 (Benzo[ghi]perylene-d12)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and known biological interactions of NSC 89275-d12. This deuterated polycyclic aromatic hydrocarbon, and its non-deuterated parent compound NSC 89275 (Benzo[ghi]perylene), are subjects of interest in environmental science and toxicology. This document synthesizes key data to support research and development activities.
Core Compound Identification
NSC 89275-d12 is the deuterated form of NSC 89275, which is chemically identified as Benzo[ghi]perylene. The "-d12" designation indicates that the 12 hydrogen atoms in the Benzo[ghi]perylene molecule have been replaced with deuterium. This isotopic labeling is primarily utilized for tracer studies in metabolic research and as an internal standard in quantitative analysis.
Physical and Chemical Properties
The physical and chemical properties of both Benzo[ghi]perylene and its deuterated analog are summarized below. Data for the deuterated compound are often inferred from the parent compound, with adjustments for the mass difference.
Table 1: Physical and Chemical Properties of Benzo[ghi]perylene (NSC 89275)
| Property | Value | Source |
| Molecular Formula | C₂₂H₁₂ | [1][2] |
| Molecular Weight | 276.33 g/mol | [1][2][3] |
| CAS Number | 191-24-2 | [1][2][4][5] |
| Appearance | Pale yellow-green crystalline solid | [3][4] |
| Melting Point | 278 °C | [1] |
| Boiling Point | 500 °C | [1] |
| Water Solubility | 2.6 x 10⁻⁸ g/L at 25°C | [5] |
| logP (Octanol/Water Partition Coefficient) | 6.6 | [3] |
| Density | 1.378 g/cm³ | [1] |
| Flash Point | 247.2 °C | [1] |
Table 2: Physical and Chemical Properties of Benzo[ghi]perylene-d12 (NSC 89275-d12)
| Property | Value | Source |
| Molecular Formula | C₂₂D₁₂ | [6] |
| Molecular Weight | 288.42 g/mol | [6][7] |
| CAS Number | 93951-66-7 | [6][7] |
| Appearance | Solid (assumed similar to parent compound) | |
| Chemical Purity | ≥98% (typical for commercial standards) | [6] |
| Storage | Store at room temperature, away from light and moisture | [6] |
Biological Activity and Signaling Pathways
Benzo[ghi]perylene is known to exert biological effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8] The AhR is a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism, including cytochrome P450 enzymes like CYP1A1, CYP1A2, and CYP1B1.[4] Upon binding to ligands such as Benzo[ghi]perylene, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[4] Studies on human bronchial cell lines have shown that Benzo[ghi]perylene induces the nuclear translocation of AhR and increases the expression of AhR and CYP4B1.[8] The compound has also been shown to induce oxidative stress.[8] While mutagenic in the Ames test with metabolic activation, its carcinogenic potential is less clear, and it is noted to lack the highly reactive "bay region" found in potent carcinogens like benzo[a]pyrene.[9]
Experimental Protocols
Detailed methodologies for the analysis of Benzo[ghi]perylene are crucial for accurate quantification and toxicological assessment. Below are synthesized protocols based on established methods.
Analysis of Benzo[ghi]perylene in Air Samples by GC/MS
This protocol is based on EPA Method TO-13A for the determination of polycyclic aromatic hydrocarbons (PAHs) in ambient air.[10]
1. Sample Collection:
-
Draw approximately 300 m³ of air through a sampling cartridge containing a quartz fiber filter and a sorbent material like polyurethane foam (PUF) or XAD-2® resin using a high-volume air sampler.
-
Record the total volume of air sampled.
-
After sampling, seal the filter and sorbent cartridge in a clean, labeled container for transport to the laboratory. Store at low temperature.
2. Sample Preparation (Extraction):
-
Spike the sample with a known amount of an internal standard solution (e.g., containing perylene-d12) prior to extraction.
-
Place the filter and sorbent in a Soxhlet extractor.
-
Extract with an appropriate solvent (e.g., dichloromethane) for 18-24 hours.
-
Concentrate the extract to a small volume (e.g., 1 mL) using a Kuderna-Danish (K-D) evaporator followed by a gentle stream of nitrogen.
3. Cleanup (Optional but Recommended):
-
To remove interferences, perform column chromatography on the concentrated extract using silica gel.
-
Elute the PAH fraction with a suitable solvent system.
-
Concentrate the cleaned eluent to a final volume of 1 mL.
4. GC/MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column (e.g., HP-5MS or equivalent).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp 1: 40°C/min to 180°C, hold for 1 minute.
-
Ramp 2: 5°C/min to 230°C, hold for 5 minutes.
-
Ramp 3: 20°C/min to 280°C.
-
-
Injector: Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
-
Ions to Monitor for Benzo[ghi]perylene (m/z): 276 (quantifier), 138 (qualifier).
-
Ions to Monitor for Benzo[ghi]perylene-d12 (m/z): 288 (quantifier), 144 (qualifier).
-
5. Quantification:
-
Create a multi-point calibration curve using standards of known concentrations of Benzo[ghi]perylene and the internal standard.
-
Quantify the amount of Benzo[ghi]perylene in the sample by comparing its peak area to that of the internal standard against the calibration curve.
Analysis of Benzo[ghi]perylene in Water Samples by HPLC-FLD
This protocol is a generalized procedure based on methods for PAH analysis in aqueous matrices.
1. Sample Collection:
-
Collect water samples (typically 1 L) in clean amber glass bottles.
-
Store at 4°C and protect from light until extraction.
2. Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Pass the water sample through the conditioned SPE cartridge at a controlled flow rate.
-
Wash the cartridge with deionized water to remove polar impurities.
-
Dry the cartridge thoroughly under vacuum or with nitrogen.
-
Elute the trapped PAHs with a small volume of a suitable solvent (e.g., acetonitrile or dichloromethane).
-
Concentrate the eluate to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.
3. HPLC Analysis:
-
High-Performance Liquid Chromatograph (HPLC) Conditions:
-
Column: C18 reverse-phase column specifically designed for PAH analysis (e.g., 25 cm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Gradient elution with acetonitrile and water.
-
Gradient Program: Start with a lower concentration of acetonitrile (e.g., 40%), and linearly increase to 100% acetonitrile over 25-30 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Detector: Fluorescence Detector (FLD):
-
Detection: Programmed wavelength switching for optimal sensitivity for each PAH.
-
Excitation/Emission for Benzo[ghi]perylene: Set appropriate wavelengths (e.g., Excitation ~298 nm, Emission ~406 nm).
-
4. Quantification:
-
Prepare a series of calibration standards of Benzo[ghi]perylene in the mobile phase.
-
Generate a calibration curve by plotting fluorescence response versus concentration.
-
Determine the concentration of Benzo[ghi]perylene in the sample extract from the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample preparation procedure for the determination of polycyclic aromatic hydrocarbons in petroleum vacuum residue and bitumen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Genotoxicity-Related Chemistry of Human Metabolites of Benzo[ghi]perylene (B[ghi]P) Investigated using Electro-optical Arrays and DNA/Microsome Biocolloid Reactors with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. separationmethods.com [separationmethods.com]
- 7. Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV [restek.com]
- 8. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
